4-bromo-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-BROMO-1,3-DIMETHYL-N-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1,3-DIMETHYL-N-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
N-alkylation:
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1,3-DIMETHYL-N-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-1,3-DIMETHYL-N-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the bromine and morpholinopropyl groups.
4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the morpholinopropyl group.
4-BROMO-1,3-DIMETHYL-N-(3-AMINOPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Contains an aminopropyl group instead of a morpholinopropyl group.
Uniqueness
The presence of the bromine atom and the morpholinopropyl group in 4-BROMO-1,3-DIMETHYL-N-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE imparts unique chemical and biological properties to the compound. These structural features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C13H21BrN4O2 |
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Molecular Weight |
345.24 g/mol |
IUPAC Name |
4-bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H21BrN4O2/c1-10-11(14)12(17(2)16-10)13(19)15-4-3-5-18-6-8-20-9-7-18/h3-9H2,1-2H3,(H,15,19) |
InChI Key |
HFCLLEPWMOVUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NCCCN2CCOCC2)C |
Origin of Product |
United States |
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